molecular formula C10H15N3O2 B13625560 ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate

ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13625560
M. Wt: 209.24 g/mol
InChI Key: HOPMEPSOXDXGTM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the cyclopropylmethyl group through alkylation reactions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and alkylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-1H-pyrazole-3-carboxylate: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.

    Cyclopropylmethyl 4-amino-1H-pyrazole-3-carboxylate: Similar structure but different ester group, which can influence its solubility and reactivity.

Uniqueness

Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the cyclopropylmethyl group and the ethyl ester group. This combination imparts specific chemical and biological properties that can be advantageous in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 4-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)9-8(11)6-13(12-9)5-7-3-4-7/h6-7H,2-5,11H2,1H3

InChI Key

HOPMEPSOXDXGTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1N)CC2CC2

Origin of Product

United States

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